molecular formula C12H17N3O3S B2902253 Ethyl 1-(3-methyl-1,2,4-thiadiazole-5-carbonyl)piperidine-3-carboxylate CAS No. 1448059-13-9

Ethyl 1-(3-methyl-1,2,4-thiadiazole-5-carbonyl)piperidine-3-carboxylate

Cat. No.: B2902253
CAS No.: 1448059-13-9
M. Wt: 283.35
InChI Key: BKKPFTRFXYDXMS-UHFFFAOYSA-N
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Description

Ethyl 1-(3-methyl-1,2,4-thiadiazole-5-carbonyl)piperidine-3-carboxylate is a complex organic compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-(3-methyl-1,2,4-thiadiazole-5-carbonyl)piperidine-3-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 3-methyl-1,2,4-thiadiazole-5-carbonyl chloride with piperidine-3-carboxylic acid ethyl ester in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(3-methyl-1,2,4-thiadiazole-5-carbonyl)piperidine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction of the carbonyl group can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethyl ester group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles such as amines, alcohols, and thiols.

Major Products Formed

    Oxidation: Oxidized derivatives of the thiadiazole ring.

    Reduction: Reduced forms of the carbonyl group, such as alcohols.

    Substitution: Substituted derivatives where the ethyl ester group is replaced by other functional groups.

Scientific Research Applications

Ethyl 1-(3-methyl-1,2,4-thiadiazole-5-carbonyl)piperidine-3-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Comparison with Similar Compounds

Ethyl 1-(3-methyl-1,2,4-thiadiazole-5-carbonyl)piperidine-3-carboxylate can be compared with other thiadiazole derivatives:

    Ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate: Similar in structure but differs in the position of the methyl group and the type of thiadiazole ring.

    1,3,4-Thiadiazole derivatives: These compounds share the thiadiazole ring but have different substituents, leading to varied properties and applications.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 1-(3-methyl-1,2,4-thiadiazole-5-carbonyl)piperidine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O3S/c1-3-18-12(17)9-5-4-6-15(7-9)11(16)10-13-8(2)14-19-10/h9H,3-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKKPFTRFXYDXMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCN(C1)C(=O)C2=NC(=NS2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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